6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Overview
Description
6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with an iodophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves a multi-step process. One common method includes the reaction of 3-formylchromones, Meldrum’s acid, and α-aminomaleimides. This cascade reaction proceeds through Michael addition, intramolecular cyclization, and elimination of acetone and carbon dioxide . The reaction conditions are generally mild, and the process is metal catalyst-free, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring the process is environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolo[3,4-b]pyridine core can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the core structure.
Scientific Research Applications
6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes and receptors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives: These include compounds with different substituents on the pyridine ring, such as 6-alkyl-4-chromenyl-1-aryl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-2,5,7(6H)-trione.
Halogenated Indoles: Compounds like halogenated indoles and 1H-pyrrolo[2,3-b]pyridine derivatives, which have similar structural features and biological activities.
Uniqueness
6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific iodophenyl substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways.
Properties
IUPAC Name |
6-(4-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IN2O2/c14-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)13(16)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOCQWLSGOXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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